![molecular formula C16H20N4O2S B7452013 2-[[5-Methyl-4-(p-tolyl)-1,2,4-triazol-3-yl]sulfanyl]-1-morpholino-ethanone](/img/structure/B7452013.png)
2-[[5-Methyl-4-(p-tolyl)-1,2,4-triazol-3-yl]sulfanyl]-1-morpholino-ethanone
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Overview
Description
2-[[5-Methyl-4-(p-tolyl)-1,2,4-triazol-3-yl]sulfanyl]-1-morpholino-ethanone is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the triazole family and has shown promising results in various studies.
Mechanism of Action
The mechanism of action of 2-[[5-Methyl-4-(p-tolyl)-1,2,4-triazol-3-yl]sulfanyl]-1-morpholino-ethanone is not fully understood. However, studies have suggested that this compound may exert its antitumor activity by inducing apoptosis in cancer cells. Additionally, this compound has also been shown to exhibit antibacterial activity by inhibiting bacterial growth.
Biochemical and Physiological Effects:
Studies have shown that 2-[[5-Methyl-4-(p-tolyl)-1,2,4-triazol-3-yl]sulfanyl]-1-morpholino-ethanone exhibits low toxicity and does not have any significant adverse effects on the body. Additionally, this compound has been shown to exhibit good pharmacokinetic properties, making it a potential candidate for drug development.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 2-[[5-Methyl-4-(p-tolyl)-1,2,4-triazol-3-yl]sulfanyl]-1-morpholino-ethanone in lab experiments is its low toxicity and good pharmacokinetic properties. Additionally, this compound has shown promising results in various studies, making it a potential candidate for drug development. However, one of the limitations of using this compound in lab experiments is its high cost, which may limit its use in certain research settings.
Future Directions
There are several future directions for the research and development of 2-[[5-Methyl-4-(p-tolyl)-1,2,4-triazol-3-yl]sulfanyl]-1-morpholino-ethanone. One potential direction is the further exploration of its potential applications in the field of medicinal chemistry. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of neurodegenerative diseases. Finally, the development of more cost-effective synthesis methods for this compound may increase its use in various research settings.
Synthesis Methods
The synthesis of 2-[[5-Methyl-4-(p-tolyl)-1,2,4-triazol-3-yl]sulfanyl]-1-morpholino-ethanone involves a series of chemical reactions. The first step involves the synthesis of 5-methyl-4-(p-tolyl)-1,2,4-triazole-3-thiol, which is then reacted with 2-bromo-1-(morpholin-4-yl)ethanone to yield the final product. This synthesis method has been reported in various research articles and is considered to be a reliable method for the production of this compound.
Scientific Research Applications
2-[[5-Methyl-4-(p-tolyl)-1,2,4-triazol-3-yl]sulfanyl]-1-morpholino-ethanone has shown potential applications in various fields of scientific research. One of the primary applications of this compound is in the field of medicinal chemistry. Studies have shown that this compound exhibits antitumor and antimicrobial activities, making it a potential candidate for the development of new drugs. Additionally, this compound has also been studied for its potential use in the treatment of neurodegenerative diseases.
properties
IUPAC Name |
2-[[5-methyl-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-12-3-5-14(6-4-12)20-13(2)17-18-16(20)23-11-15(21)19-7-9-22-10-8-19/h3-6H,7-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPCBUCULKICSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N3CCOCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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